Enhanced Lipophilicity (XLogP3) Relative to Unsubstituted 4-Oxobutanoic Acid
The presence of a methyl group at the C2 position in 2-methyl-4-oxobutanoic acid significantly increases its lipophilicity compared to the unsubstituted parent compound, 4-oxobutanoic acid [1]. This difference is quantified by the computed XLogP3-AA values, which are a measure of the compound's partition between octanol and water [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.3 |
| Comparator Or Baseline | 4-Oxobutanoic acid: -0.8 |
| Quantified Difference | ΔXLogP3 = +0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A higher LogP value indicates increased lipophilicity, which can influence membrane permeability, metabolic stability, and chromatographic retention time, critical factors in drug design and purification method development.
- [1] PubChem. (2025). 2-Methyl-4-oxobutanoic acid. Compound Summary. National Center for Biotechnology Information. CID 18668024. View Source
- [2] PubChem. (2025). 4-Oxobutanoic acid. Compound Summary. National Center for Biotechnology Information. CID 1112. View Source
